Target Class Shift Driven by Quinoline C-2 Phenyl vs. Hydroxy: ALPK1 Engagement Over hGC-ALP Inhibition
Benzothiazole-quinoline hybrids with a 2-phenyl substituent are disclosed as ALPK1 inhibitors in patent US20240116885 [1], whereas 2-hydroxy analogs (e.g., N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide) inhibit human germ cell alkaline phosphatase (hGC-ALP) with IC50 values <0.075 µM [2]. This substitution-dependent target shift implies that the target compound (2-phenyl) is mechanistically distinct from 2-hydroxy compounds, with predicted ALPK1 engagement rather than hGC-ALP inhibition. No direct head-to-head ALPK1 IC50 data for the target compound are available; the selectivity inference is based on patent structural claims and distinct reported pharmacology for each subclass.
| Evidence Dimension | Target preference (primary pharmacological target) |
|---|---|
| Target Compound Data | ALPK1 inhibition (predicted by patent structural scope) |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide: hGC-ALP IC50 <0.075 µM |
| Quantified Difference | Target class shift from hGC-ALP to ALPK1 |
| Conditions | Patent claims (US20240116885) vs. published hGC-ALP enzyme assay |
Why This Matters
For researchers targeting ALPK1-driven pathways (inflammation, gout, oncology), the 2-phenyl substitution is a critical structural filter that prevents investment in compounds with irrelevant hGC-ALP activity.
- [1] US Patent US20240116885A1. BENZOTHIAZOLE AND QUINOLINE DERIVATIVES AND THEIR USE. Filed 2024-04-11. View Source
- [2] Bindu B, Vijayalakshmi S, et al. Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Bioorg Chem. 2019 Oct;91:103171. doi:10.1016/j.bioorg.2019.103171. View Source
